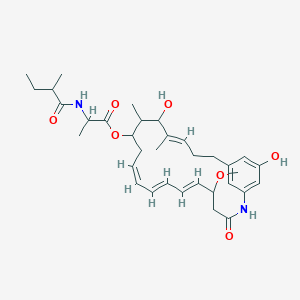

Trienomycin C

Beschreibung

Trienomycin C is a member of the ansamycin family of natural products, characterized by a macrocyclic lactam structure bridged by a polyketide-derived ansa chain . It was first isolated from Streptomyces species and exhibits potent cytocidal activity, particularly against cancer cells. Structurally, it shares a benzene-C17 ansamycin scaffold with three conjugated double bonds (C4, C6, and C8 positions) in the ansa bridge, distinguishing it from other ansamycins like geldanamycin or rifamycin .

Key Properties of Trienomycin C

- Molecular Formula: C₃₆H₅₀N₂O₇ (molecular weight: 622.36) .

- Biological Activity: IC₅₀ of 0.1 µg/mL against HeLa S3 cells . Limited antimicrobial activity but selective cytotoxicity toward cancer cells .

- Solubility: Soluble in polar organic solvents (methanol, ethanol, chloroform) but insoluble in water .

Eigenschaften

CAS-Nummer |

100662-00-8 |

|---|---|

Molekularformel |

C34H48N2O7 |

Molekulargewicht |

596.8 g/mol |

IUPAC-Name |

[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(2-methylbutanoylamino)propanoate |

InChI |

InChI=1S/C34H48N2O7/c1-7-22(2)33(40)35-25(5)34(41)43-30-17-12-10-8-9-11-16-29(42-6)21-31(38)36-27-18-26(19-28(37)20-27)15-13-14-23(3)32(39)24(30)4/h8-12,14,16,18-20,22,24-25,29-30,32,37,39H,7,13,15,17,21H2,1-6H3,(H,35,40)(H,36,38)/b9-8+,12-10-,16-11+,23-14+ |

InChI-Schlüssel |

UCWPFJPJRPFKOD-MXPCREJFSA-N |

SMILES |

CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC |

Isomerische SMILES |

CCC(C)C(=O)NC(C)C(=O)OC1C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C(C1C)O)\C)O)OC |

Kanonische SMILES |

CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC |

Andere CAS-Nummern |

100662-01-9 |

Synonyme |

trienomycin C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Trienomycin A

- Structure: Contains additional hydroxyl (13-OH) and methyl (12-CH₃) groups compared to Trienomycin C .

- Activity: IC₅₀: 0.005 µg/mL (HeLa S3 cells), making it 20-fold more potent than Trienomycin C . Anticancer activity linked to STAT3 pathway inhibition .

- Synthesis : Requires 31 linear steps, limiting accessibility for SAR studies .

Trienomycin B

- Structure : Differs in oxidation states of the ansa chain .

- Activity: IC₅₀: 0.2 µg/mL (HeLa S3 cells), the least potent in the trienomycin series .

Table 1: Cytotoxicity of Trienomycins

| Compound | IC₅₀ (µg/mL, HeLa S3) | Key Structural Features |

|---|---|---|

| Trienomycin A | 0.005 | 13-OH, 12-CH₃, 3-OCH₃ |

| Trienomycin B | 0.2 | Reduced oxygenation in ansa chain |

| Trienomycin C | 0.1 | Simplified oxygenation pattern |

Monoenomycin

- Design: Simplified Trienomycin A analogue with trans-olefins at C8 and C14 to mimic the native conformation .

- Activity: Similarity Score: 0.7815 (vs. Trienomycin A) using Surflex Ligand Similarity . Antiproliferative Activity: IC₅₀ of 0.03 µM (MCF-7 cells), comparable to Trienomycin A .

- Advantage : Synthesized in <15 steps , enabling scalable SAR exploration .

C20-Modified Derivatives

Table 2: Bioactivity of Key Analogues

| Compound | Target Cell Line | IC₅₀/EC₅₀ | Structural Modification |

|---|---|---|---|

| Monoenomycin | MCF-7 | 0.03 µM | Trans-olefins at C8/C14 |

| C20-Triazole Dimer | MCF-7 | 0.008 µM | C20 hydroxyl replaced with triazole |

| BMY 25067 | P388/R-84 | 0.01 µM | Mitomycin C derivative |

Comparison with Other Ansamycins

Cytotrienin A

- Structure: Benzene-C17 ansamycin with a triene system similar to trienomycins .

- Activity: Targets protein folding via Hsp90 inhibition, unlike trienomycins’ STAT3 pathway .

Mycotrienin II (Ansatrienin B)

Key Mechanistic Differences :

- Trienomycins rely on spatial orientation of the NCxDA side chain and phenol projection for activity, as shown by molecular modeling .

- Cytotrienin A and mycotrienin II depend on quinone-mediated redox cycling for cytotoxicity .

Q & A

Q. How can structure-activity relationship (SAR) studies improve Trienomycin C derivatives’ efficacy?

- Methodological Answer : Synthesize analogs via modular modifications (e.g., acyl side chains, epoxide groups). Test against resistant strains to identify pharmacophores. Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Validate top candidates in in vivo efficacy models .

Guidance for Data Integrity and Reproducibility

- Data Contradiction Analysis : Cross-validate conflicting results by repeating experiments with blinded samples. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .

- Replication Protocols : Document detailed step-by-step methodologies, including batch numbers of reagents and equipment calibration records. Share raw datasets and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.